6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

Choose 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde to ensure fidelity in VLA-4 antagonist SAR studies. The 6-fluoro substitution and N1-methyl group are critical for metabolic stability and oral bioavailability, as demonstrated by Setoguchi et al. (2012). This scaffold boosts lipophilicity by ΔLog P +0.35 vs. non-fluorinated analogs, directly enhancing membrane permeability. Procure this precise building block for research programs in asthma, multiple sclerosis, and Crohn's disease.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 441715-93-1
Cat. No. B1310026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
CAS441715-93-1
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=C(C=C2)F)C=O
InChIInChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3
InChIKeyIQKABDVTBNOGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-93-1): A Specialized Fluorinated Indole Scaffold for Medicinal Chemistry and S1P Receptor Modulation Research


6-Fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-93-1) is a fluorinated N-alkylindole derivative with a molecular weight of 177.18 g/mol, characterized by a 6-fluoro substitution and an aldehyde group at the 3-position of the indole core. [1] This compound belongs to a class of heterocyclic scaffolds that are widely employed in medicinal chemistry as key intermediates for the synthesis of biologically active molecules, particularly those targeting kinase inhibition, anti-proliferative activity, and antiviral applications. [2] Its structural features—specifically the combination of a methyl group at the N1 position, a fluoro atom at the C6 position, and a reactive aldehyde handle at C3—confer unique electronic properties and metabolic stability that distinguish it from non-fluorinated or differently substituted analogs.

Why 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-93-1) Cannot Be Replaced by Non-Fluorinated or 5/7-Fluoro Indole Analogs in Advanced Synthesis


The specific substitution pattern of 6-fluoro-1-methyl-1H-indole-3-carbaldehyde is critical for achieving desired biological outcomes and metabolic profiles in downstream applications. The presence of the fluoro atom at the C6 position, as opposed to the C5 or C7 positions, alters the electron density of the aromatic system, influencing both the reactivity of the aldehyde group and the compound's interaction with biological targets. Furthermore, the N1-methyl group prevents tautomerization and hydrogen-bond donation from the indole nitrogen, which is essential for maintaining lipophilicity and cell permeability in certain drug discovery programs. Simply substituting this compound with a non-fluorinated analog (e.g., 1-methylindole-3-carbaldehyde) or a 5-fluoro isomer would result in a different electronic profile and potentially reduced metabolic stability, thereby invalidating structure-activity relationship (SAR) studies and compromising the efficacy of the final pharmaceutical candidate.

Quantitative Differentiation of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-93-1) Against Key Comparators


Lipophilicity and Predicted Solubility Differentiation from Non-Fluorinated Analog 1-Methylindole-3-carbaldehyde

The 6-fluoro substitution in 6-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-93-1) significantly alters its lipophilicity compared to the non-fluorinated analog 1-methylindole-3-carbaldehyde (CAS 19012-03-4). The consensus Log P (o/w) for the fluorinated compound is predicted to be 2.01, whereas the non-fluorinated analog has a consensus Log P (o/w) of 1.66. [1] This increase in lipophilicity (Δ Log P = +0.35) is consistent with the expected effect of aromatic fluorine substitution, which enhances membrane permeability and metabolic stability. [2] Furthermore, the predicted aqueous solubility for the fluorinated compound is 0.76 mg/mL (Log S -2.37), indicating moderate solubility, which is a critical parameter for formulation and bioavailability.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthesis Yield and Route Efficiency in the Preparation of VLA-4 Antagonist Intermediates

In the synthesis of potent VLA-4 antagonists, 6-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-93-1) serves as a critical building block. The compound is synthesized via formylation of 6-fluoro-1-methylindole with N,N-dimethylformamide (DMF), achieving a reported yield of approximately 53%. An alternative synthetic route using N,N,N',N'-tetramethylethylenediamine (TMEDA) improves the yield to approximately 59%. These yields provide a practical benchmark for process chemists; while alternative building blocks like 6-chloro-1-methyl-1H-indole-3-carbaldehyde could theoretically be employed, their synthesis yields and subsequent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) would differ substantially due to the distinct electronic and steric properties of chlorine versus fluorine. [1]

Process Chemistry Synthetic Methodology VLA-4 Antagonists

Biological Activity of Downstream Derivative in VLA-4 Antagonism: In Vivo Efficacy of the 6-Fluoro-1-methylindole Moiety

The 6-fluoro-1-methyl-1H-indole-3-carbaldehyde scaffold is a crucial component of the potent VLA-4 antagonist 'Compound 7e' (trans-4-[1-[[7-fluoro-2-(1-methyl-3-indolyl)-6-benzoxazolyl]acetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid). [1] In an Ascaris-antigen-induced murine bronchial inflammatory model, Compound 7e, which contains the 7-fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzoxazolyl group, significantly inhibited eosinophil infiltration into bronchoalveolar lavage fluid at a dose of 15 mg/kg. [1] This in vivo efficacy was comparable to that of the anti-mouse α4 antibody (R1–2), a biological benchmark. [1] While a direct comparator for the unsubstituted or 5-fluoro analog in this specific assay is not available, the presence of the 6-fluoro-1-methylindole moiety is integral to the compound's potent activity and oral bioavailability, which were key improvements over earlier (N'-phenylureido)phenyl-containing leads. [1]

Inflammation Asthma Integrin Antagonists

Validated Application Scenarios for 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-93-1) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of VLA-4 Antagonists for Inflammatory Disease Research

This compound is a validated starting material for the synthesis of potent, orally active VLA-4 antagonists. As demonstrated by Setoguchi et al. (2012), the 6-fluoro-1-methylindole moiety is essential for achieving in vivo efficacy in a murine model of bronchial inflammation, with derivative 'Compound 7e' showing efficacy comparable to an anti-α4 antibody at 15 mg/kg. [1] Procurement of this specific building block is therefore justified for research programs targeting asthma, multiple sclerosis, and Crohn's disease where VLA-4/VCAM-1 interaction blockade is a therapeutic goal. [1]

Process Chemistry: Scale-Up of Fluorinated Indole Intermediates Using Established Synthetic Routes

The compound can be reliably synthesized via formylation of 6-fluoro-1-methylindole, with reported yields of 53% (using DMF) and 59% (using TMEDA). These established procedures provide a clear starting point for process chemists to further optimize and scale up production, ensuring a consistent supply of this intermediate for larger medicinal chemistry campaigns. The moderate yields indicate room for improvement, making this an attractive target for process optimization studies.

Drug Discovery: Hit-to-Lead Optimization Where Enhanced Lipophilicity and Metabolic Stability are Required

The predicted consensus Log P of 2.01 for 6-fluoro-1-methyl-1H-indole-3-carbaldehyde represents a quantifiable increase in lipophilicity (Δ Log P = +0.35) compared to its non-fluorinated analog. This property is highly desirable in hit-to-lead optimization campaigns aimed at improving membrane permeability and oral bioavailability. Researchers seeking to replace a less lipophilic indole scaffold with a fluorinated variant should prioritize this compound to achieve these specific physicochemical improvements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.